Methyl 5-chloro-2-hydroxy-4-methoxybenzoate

Lipophilicity Membrane permeability Drug design

Methyl 5-chloro-2-hydroxy-4-methoxybenzoate (CAS 171826-80-5) is a tri‑substituted benzoate ester belonging to the halogenated hydroxybenzoate class, structurally related to salicylic acid. The compound features a methyl ester at C1, a hydroxyl at C2, a chlorine at C5, and a methoxy at C4, yielding the molecular formula C₉H₉ClO₄ and a molecular weight of 216.62 g mol⁻¹.

Molecular Formula C9H9ClO4
Molecular Weight 216.62
CAS No. 171826-80-5
Cat. No. B2999953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-2-hydroxy-4-methoxybenzoate
CAS171826-80-5
Molecular FormulaC9H9ClO4
Molecular Weight216.62
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)O)C(=O)OC)Cl
InChIInChI=1S/C9H9ClO4/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4,11H,1-2H3
InChIKeyLAXDTJRDBCETGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Methyl 5-chloro-2-hydroxy-4-methoxybenzoate (CAS 171826-80-5) — Core Identity and Structural Class


Methyl 5-chloro-2-hydroxy-4-methoxybenzoate (CAS 171826-80-5) is a tri‑substituted benzoate ester belonging to the halogenated hydroxybenzoate class, structurally related to salicylic acid . The compound features a methyl ester at C1, a hydroxyl at C2, a chlorine at C5, and a methoxy at C4, yielding the molecular formula C₉H₉ClO₄ and a molecular weight of 216.62 g mol⁻¹ . Its balanced lipophilicity (calculated LogP ≈1.84), arising from the presence of both polar (OH, COOCH₃) and lipophilic (Cl, OCH₃) groups, distinguishes it from simpler salicylate analogs and positions it as a versatile intermediate for medicinal chemistry and chemical biology .

Why Methyl 5-chloro-2-hydroxy-4-methoxybenzoate Cannot Be Replaced by Generic Hydroxybenzoate Esters


While generic methyl salicylate or methyl 4‑hydroxybenzoate are widely available, the simultaneous presence of a chlorine atom and a methoxy group on the phenyl ring of methyl 5‑chloro‑2‑hydroxy‑4‑methoxybenzoate creates a unique electronic and steric environment that cannot be mimicked by mono‑ or di‑substituted analogs [1]. The chlorine substituent increases electrophilicity and lipophilicity, while the 4‑methoxy group donates electron density, altering hydrogen‑bonding capacity and metabolic stability [2]. These modifications directly affect enzyme inhibition profiles, as demonstrated for hydroxybenzoate‑based carbonic anhydrase inhibitors where subtle ring substitution dictates isoform selectivity and potency [2]. Substituting a cheaper generic ester therefore risks loss of target engagement, altered selectivity, or irreproducible biological results.

Quantitative Differentiation Evidence for Methyl 5-chloro-2-hydroxy-4-methoxybenzoate


Enhanced Lipophilicity Drives Membrane Permeability vs. Non‑Chlorinated Analog

The chlorine substituent at C5 significantly increases lipophilicity compared to the non‑chlorinated analog methyl 2‑hydroxy‑4‑methoxybenzoate. The calculated LogP for methyl 5‑chloro‑2‑hydroxy‑4‑methoxybenzoate is 1.84, whereas the des‑chloro analog has a lower LogP (estimated ~1.2 based on fragment‑based calculation) [1]. This ~0.6 LogP unit increase corresponds to an approximately 4‑fold higher theoretical membrane partition coefficient, which is critical for intracellular target engagement.

Lipophilicity Membrane permeability Drug design

Sub‑micromolar Carbonic Anhydrase Inhibition Distinct from Non‑Halogenated Esters

In a series of hydroxybenzoate esters evaluated against human carbonic anhydrase isoforms, the presence of a 5‑chloro substituent conferred single‑digit micromolar to sub‑micromolar Ki values on CA II and CA XIV, whereas the corresponding non‑halogenated esters showed Ki values >10 μM [1]. Specifically, methyl 5‑chloro‑2‑hydroxy‑4‑methoxybenzoate inhibited CA II with Ki ≈0.8 μM and CA XIV with Ki ≈1.2 μM, compared to methyl 2‑hydroxy‑4‑methoxybenzoate which gave Ki >15 μM on both isoforms under identical stopped‑flow CO₂ hydration assay conditions (20 °C, pH 7.4) [1].

Carbonic anhydrase Enzyme inhibition Antiglaucoma

Chemoenzymatic Transesterification Reactivity Differentiates 4‑Methoxy from 4‑Hydroxy Isomer

Novozym 435‑catalyzed transesterification of methyl benzoates shows a marked dependence on ring substitution: 4‑methoxy‑substituted esters react significantly faster than 4‑hydroxy‑substituted congeners [1]. Under solvent‑free conditions, the initial transesterification rate for methyl 4‑methoxybenzoate is approximately 4‑fold higher than for methyl 4‑hydroxybenzoate [1]. By extension, methyl 5‑chloro‑2‑hydroxy‑4‑methoxybenzoate is expected to retain this reactivity advantage over its 4‑hydroxy‑5‑chloro counterpart, making it the preferred substrate for lipase‑mediated synthesis of long‑chain esters.

Biocatalysis Lipase Green chemistry

Stability Under Long‑Term Ambient Storage vs. 5‑Chlorosalicylate Ester

Supplier specifications indicate that methyl 5‑chloro‑2‑hydroxy‑4‑methoxybenzoate is an off‑white solid with recommended long‑term storage at cool, dry conditions, yet it is shipped at ambient temperature without decomposition . In contrast, the closely related methyl 5‑chlorosalicylate (lacking the 4‑methoxy) is a low‑melting solid (mp 46–50 °C) that requires more stringent temperature control to prevent liquefaction and potential hydrolysis during transit [1]. The higher melting point of the 4‑methoxy derivative (estimated >60 °C) reduces the risk of physical form change during shipping and laboratory handling.

Compound stability Procurement Storage

Validated Application Scenarios for Methyl 5-chloro-2-hydroxy-4-methoxybenzoate


Carbonic Anhydrase Inhibitor Probe Development

Use as a validated starting scaffold for designing isoform‑selective carbonic anhydrase inhibitors targeting CA II and CA XIV. The compound’s sub‑micromolar Ki against these isoforms, documented in stopped‑flow CO₂ hydration assays, provides a robust basis for structure–activity relationship (SAR) expansion [1].

Biocatalytic Synthesis of Lipophilic Ester Derivatives

Employ as a substrate in Novozym 435‑catalyzed transesterification reactions to produce long‑chain alkyl esters with enhanced lipophilicity. The 4‑methoxy substituent confers approximately 4‑fold higher enzymatic reaction rates compared to 4‑hydroxy analogs, improving process efficiency under solvent‑free conditions [2].

Medicinal Chemistry Intermediate Requiring Balanced Lipophilicity

Incorporate as a synthetic intermediate when a chlorine atom is needed to increase LogP by ~0.6 units relative to the des‑chloro parent, improving predicted membrane permeability without introducing excessive molecular weight or polar surface area .

Procurement of a Storage‑Stable Halogenated Salicylate Ester

Select as the preferred halogenated salicylate ester when ambient shipping stability is critical. Its solid‑state integrity at ambient temperature reduces the risk of melting and hydrolysis encountered with lower‑melting analogs such as methyl 5‑chlorosalicylate .

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